Cas no 53267-01-9 (Cibenzoline)

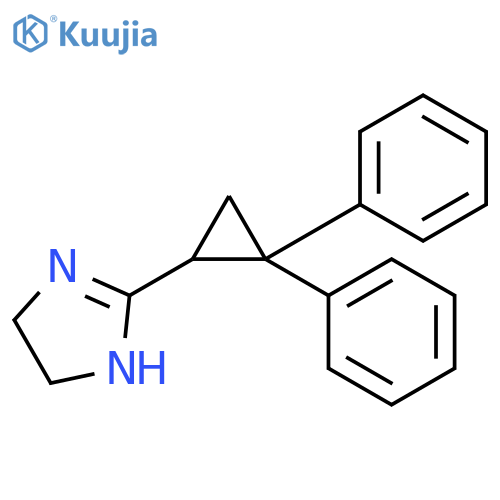

Cibenzoline structure

商品名:Cibenzoline

Cibenzoline 化学的及び物理的性質

名前と識別子

-

- 2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole

- Cibenzoline

- [15N]-Cibenzoline

- 4,5-dihydro-2-(2,2-diphenylcyclopropyl)-1H-imidazole

- Cibenol

- Cibenzolina

- Cibenzolinum

- Cibenzolinum [inn-latin]

- Cifenline

- Exacor

- Ro 22-7796

- UP 33-901

- MS-23702

- BDBM50151856

- DB13358

- UP 33901

- CHEBI:135083

- NCGC00162222-03

- NCGC00162222-01

- SDCCGSBI-0633743.P001

- 2-(2,2-diphenyl-cyclopropyl)-2-imidazoline

- EINECS 258-453-7

- A914616

- SCHEMBL122806

- 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1 H-imidazole

- NCGC00162222-04

- RO-22-7796

- CIFENLINE [MI]

- CHEMBL87045

- D03492

- HY-106577

- Cibenzolina [INN-Spanish]

- Ro 227796

- Z7489237QT

- Cibenzoline (INN)

- CIBENZOLINE [MART.]

- 2-(2,2-Diphenyl-cyclopropyl)-4,5-dihydro-1H-imidazole

- Q867171

- Cifenline [USAN]

- AKOS016013956

- BRD-A20742938-036-01-1

- Cibenzoline [INN]

- (+-)-2-(2,2-Diphenylcyclopropyl)-2-imidazoline

- 1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-, (+-)-

- (+/-)-2-(2,2-DIPHENYLCYCLOPROPYL)-2-IMIDAZOLINE

- MFCD00864706

- 1H-IMIDAZOLE, 2-(2,2-DIPHENYLCYCLOPROPYL)-4,5-DIHYDRO-, (+/-)-

- Cifenline; Ro 22-7796; UP 33-901

- DTXSID9022819

- Cifenline (USAN)

- CS-0026092

- 2-(2,2-diphenylcyclopropyl)-2-imidazoline

- FT-0602963

- CIBENZOLINE [WHO-DD]

- UNII-Z7489237QT

- NCGC00162222-02

- 53267-01-9

- NS00032698

- Cibenzolinum (INN-Latin)

- 1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-

- C01BG07

- CIBENZOLINE (MART.)

- DB-052284

- IPOBOOXFSRWSHL-UHFFFAOYSA-N

- Cibenzolina (INN-Spanish)

- DTXCID702819

- Cibenzoline base

-

- MDL: MFCD00864706

- インチ: 1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)

- InChIKey: IPOBOOXFSRWSHL-UHFFFAOYSA-N

- ほほえんだ: C1(C2C(C3=CC=CC=C3)(C4=CC=CC=C4)C2)=NCCN1

計算された属性

- せいみつぶんしりょう: 262.14700

- どういたいしつりょう: 262.146999

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 357

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 24.4

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 石油エーテルから結晶化する

- 密度みつど: 1.17

- ゆうかいてん: 103-104°

- ふってん: 449.2°C at 760 mmHg

- フラッシュポイント: 225.5 ºC

- 屈折率: 1.655

- PSA: 24.39000

- LogP: 2.75870

Cibenzoline セキュリティ情報

- どくせい:LD100 in rats (mg/kg): 64 i.v. (Cognaco)

Cibenzoline 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Cibenzoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D554480-10mg |

2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-iMidazole |

53267-01-9 | 97% | 10mg |

$1220 | 2024-05-24 | |

| TRC | C535723-10mg |

Cibenzoline |

53267-01-9 | 10mg |

$ 696.00 | 2023-09-08 | ||

| 1PlusChem | 1P00I9Z0-100mg |

1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro- |

53267-01-9 | 99% | 100mg |

$3722.00 | 2024-04-30 | |

| eNovation Chemicals LLC | D554480-10mg |

2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-iMidazole |

53267-01-9 | 97% | 10mg |

$1220 | 2025-02-19 | |

| 1PlusChem | 1P00I9Z0-50mg |

1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro- |

53267-01-9 | 99% | 50mg |

$2497.00 | 2024-04-30 | |

| A2B Chem LLC | AI51932-5mg |

Cibenzoline |

53267-01-9 | 99% | 5mg |

$360.00 | 2023-12-30 | |

| 1PlusChem | 1P00I9Z0-25mg |

1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro- |

53267-01-9 | 99% | 25mg |

$1685.00 | 2024-04-30 | |

| TRC | C535723-1mg |

Cibenzoline |

53267-01-9 | 1mg |

$ 98.00 | 2023-09-08 | ||

| TRC | C535723-5mg |

Cibenzoline |

53267-01-9 | 5mg |

$ 374.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-268718-10 mg |

Cibenzoline, |

53267-01-9 | ≥95% | 10mg |

¥1,504.00 | 2023-07-10 |

53267-01-9 (Cibenzoline) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53267-01-9)Cibenzoline

清らかである:99%

はかる:50mg

価格 ($):604.0